![molecular formula C9H14O2 B2359781 2,9-Dioxadispiro[2.1.35.33]undecane CAS No. 2248299-03-6](/img/structure/B2359781.png)
2,9-Dioxadispiro[2.1.35.33]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,9-Dioxadispiro[2.1.35.33]undecane is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.209 g/mol. This compound belongs to the class of spiro compounds, which are characterized by a unique structure where two or more rings are connected through a single atom. The spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Análisis De Reacciones Químicas
2,9-Dioxadispiro[2.1.35.33]undecane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions would depend on the desired transformation. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, while reduction reactions could use reducing agents like lithium aluminum hydride. Substitution reactions might involve nucleophiles or electrophiles, depending on the specific functional groups present in the compound. The major products formed from these reactions would vary based on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,9-Dioxadispiro[2.1.35.33]undecane has potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex spirocyclic compounds. In biology and medicine, its unique structure might be explored for potential therapeutic applications, such as drug design and development. In industry, it could be used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2,9-Dioxadispiro[2.1.35.33]undecane would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific physiological effects. The pathways involved would vary based on the specific target and the nature of the interaction.
Comparación Con Compuestos Similares
2,9-Dioxadispiro[2.1.35.33]undecane can be compared with other similar spirocyclic compounds, such as spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings . These compounds share a similar spirocyclic structure but differ in the specific heteroatoms and ring sizes. The uniqueness of this compound lies in its specific ring system and the presence of oxygen atoms, which can impart distinct chemical and physical properties.
Conclusion
This compound is a fascinating compound with a unique spirocyclic structure. Its synthesis, chemical reactions, and potential applications make it a valuable subject of study in various scientific fields. Further research into its properties and applications could lead to new discoveries and innovations.
Propiedades
IUPAC Name |
2,9-dioxadispiro[2.1.35.33]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-8(3-1)6-9(7-11-9)4-5-10-8/h1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOCZMNZEMXBKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(CCO2)CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2359698.png)
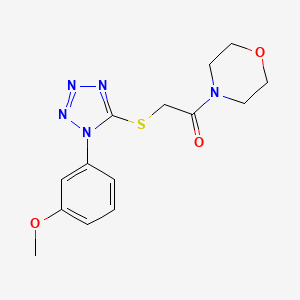
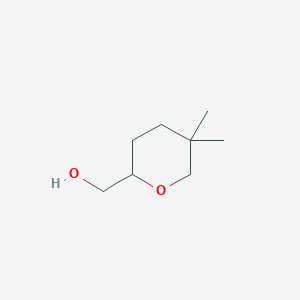
![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2359701.png)
![6-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2359705.png)
![3-((4-(4-methoxyphenyl)-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2359706.png)
![N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359707.png)
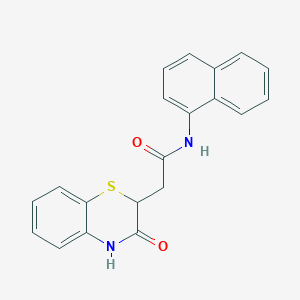
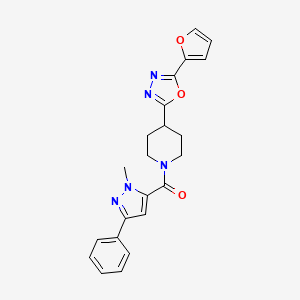
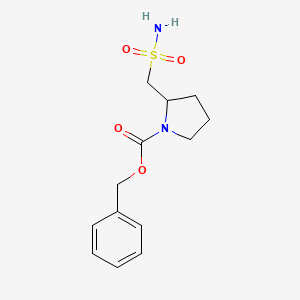
![ethyl 4-[2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2359714.png)
![1-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2359715.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2359720.png)
![1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2359721.png)
